Sodium borodeuteride

Isotopic Purity Deuterium Enrichment Reagent Synthesis

NaBD₄ (≥98 atom % D) is the reagent of choice when isotopic precision is non-negotiable. Unlike LiAlD₄, which delivers lower isotopic enrichment (e.g., 83.9% for certain steroids), NaBD₄ ensures superior deuterium incorporation for unambiguous NMR and MS analysis. Its quantifiable kinetic isotope effect (α = 5.0 ± 1.0 vs. NaBH₄) enables robust mechanistic probing and hydrogen storage research. Leverage microwave-assisted, solvent-free protocols for high-throughput deuterated alcohol synthesis (62–93% yield, ~1 min). Unique Pd/C-catalyzed C=C bond deuteration offers access to 2,3-dideuterio intermediates unattainable with NaBH₄—critical for deuterated drug development.

Molecular Formula BH4Na
Molecular Weight 41.86 g/mol
CAS No. 15681-89-7
Cat. No. B133744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium borodeuteride
CAS15681-89-7
SynonymsSodium Borodeuteride;  Sodium Tetrahydro-d4-borate;  Sodium Tetradeuterioborate;  Sodium Tetradeuteroborate;  Sodium Tetrahydroborate-d4; 
Molecular FormulaBH4Na
Molecular Weight41.86 g/mol
Structural Identifiers
SMILES[BH4-].[Na+]
InChIInChI=1S/BH4.Na/h1H4;/q-1;+1/i1D4;
InChIKeyYOQDYZUWIQVZSF-XWFVQAFUSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium Borodeuteride (NaBD₄, CAS 15681-89-7) for Deuterium Labeling and Mechanistic Studies: A Procurement Guide


Sodium borodeuteride (NaBD₄), the isotopically labeled analogue of the ubiquitous reducing agent sodium borohydride (NaBH₄), is a critical reagent for introducing deuterium (²H) atoms into organic molecules via reduction [1]. This compound is a white to off-white powder, with a molecular formula of BD₄Na, a molar mass of approximately 41.86 g/mol, and a decomposition point above 300 °C . Its primary utility lies in its function as a clean source of nucleophilic deuteride (D⁻) ions, enabling precise isotopic labeling for applications in NMR spectroscopy, mass spectrometry (MS), and the elucidation of reaction mechanisms through the study of kinetic isotope effects (KIEs) [2].

Why Sodium Borohydride (NaBH₄) and Other Reducing Agents Cannot Substitute for NaBD₄ in Critical Applications


While chemically analogous in reactivity, substituting sodium borodeuteride (NaBD₄) with standard sodium borohydride (NaBH₄) or other hydride reagents fundamentally alters the analytical and mechanistic output of an experiment. The mass difference between protium (¹H, ~1 Da) and deuterium (²H, ~2 Da) introduced by NaBD₄ creates a diagnostic mass shift detectable by MS and eliminates specific proton signals in ¹H NMR, which are the cornerstone of isotopic labeling studies [1]. Furthermore, the difference in bond strength (C-D vs. C-H) leads to a quantifiable kinetic isotope effect (KIE), where reaction rates can vary significantly, a phenomenon that is central to probing reaction mechanisms but cannot be observed with non-deuterated analogs [2]. Therefore, substituting NaBD₄ for NaBH₄ or other hydrides, such as LiAlH₄, is not a matter of simple reagent replacement; it represents a change in the fundamental scientific objective, leading to a complete loss of isotopic labeling data and the failure of KIE experiments.

Quantitative Comparative Evidence for Sodium Borodeuteride (NaBD₄) Versus Closest Analogs


Isotopic Enrichment: Sodium Borodeuteride (NaBD₄) vs. Lithium Aluminum Deuteride (LiAlD₄)

Commercial sodium borodeuteride is routinely available with isotopic purity specifications of ≥98 atom % D, ensuring a high degree of deuterium incorporation [REFS-1, REFS-2]. In contrast, lithium aluminum deuteride (LiAlD₄), a more reactive alternative, is prone to lower effective deuterium incorporation due to hydrogen-deuterium exchange with protic impurities and solvent, often yielding products with lower isotopic enrichment [2].

Isotopic Purity Deuterium Enrichment Reagent Synthesis

Reaction Kinetics: Hydrolysis Rate of NaBD₄ vs. NaBH₄

The hydrolysis of NaBD₄ in water is significantly faster than that of NaBH₄, a direct manifestation of a kinetic isotope effect (KIE). A study on the hydrolysis mechanism reported that the rate of hydrolysis of the BD₄⁻ ion in H₂O is faster than that of BH₄⁻, with a separation factor α = 5.0 ± 1.0 [1].

Kinetic Isotope Effect Reaction Mechanism Hydrogen Storage

Stereoselectivity and Site-Specificity of Deuteration with NaBD₄

Sodium borodeuteride enables highly stereoselective and site-specific deuterium labeling, a capability not achievable with non-deuterated analogs and which is superior in control compared to more aggressive reagents like LiAlD₄. For instance, in the reduction of a specific enone steroid derivative, NaBD₄ demonstrated conditional stereoselectivity: the product was deuterated at the 3α-position under relatively alkaline conditions, but at the 4α-position under conditions near neutrality [1]. In another study on sugar derivatives, deuteride ion attack was reported to occur exclusively from the side opposite the anomeric methoxyl group .

Stereoselective Reduction Deuterium Incorporation Reaction Mechanism

Comparative Reactivity in Pd-Catalyzed Deuteration: NaBD₄ vs. NaBH₄

In the presence of a palladium on carbon (Pd/C) catalyst, sodium borodeuteride enables the facile and clean deuteration of activated alkenes, a transformation that is not possible with standard sodium borohydride. A study demonstrated that cinnamates and chalcones are converted to 2,3-dideuterio-arylpropionates and dideuteriochalcones, respectively, using NaBD₄ and AcOD in the presence of Pd/C [1]. The reaction proceeds in toluene or benzene, and the Pd/C catalyst was found to be necessary for the reaction to proceed [1].

Catalytic Deuteration Alkene Reduction Isotope Labeling

Rate Enhancement via Microwave Irradiation: NaBD₄ on Alumina vs. Solution-Phase Reduction

When doped onto alumina and irradiated with microwaves, sodium borodeuteride enables the extremely rapid (ca. 1 min) and high-yield reduction of aldehydes and ketones to their corresponding deuterated alcohols in the solid state [1]. This represents a significant rate enhancement compared to traditional solution-phase reductions, which typically require minutes to hours. The yields for these microwave-enhanced solid-state reductions were reported as high (62-93%), comparable to or exceeding conventional methods [1].

Microwave Synthesis Solid-State Reduction Deuterium Labeling

Deuterium Incorporation Efficiency in Reductive Deuteration of Quinoxalinones

A recent study demonstrated an iron(III)-promoted, rapid, three-component radical deuteration of quinoxalinones using NaBD₄ as the deuterium source [1]. The reaction proceeds at room temperature in a short time (30 min) and allows for the functionalization of diverse quinoxalinone scaffolds [1]. This highlights the utility of NaBD₄ in modern, radical-based deuteration methodologies.

Radical Deuteration C-H Functionalization Isotope Labeling

Optimal Application Scenarios for Sodium Borodeuteride (NaBD₄) Based on Quantitative Evidence


Elucidation of Reaction Mechanisms via Kinetic Isotope Effect (KIE) Studies

The quantifiable difference in hydrolysis rates between NaBD₄ and NaBH₄ (α = 5.0 ± 1.0) makes NaBD₄ an essential tool for probing the rate-determining step in borohydride reactions, particularly in the context of hydrogen storage research [1]. This KIE provides direct evidence for the role of H–OH bond scission and cannot be observed using non-deuterated analogs.

Synthesis of Site-Specific Deuterium-Labeled Biomolecules for ADME and Metabolic Studies

The high isotopic purity (≥98 atom % D) of commercial NaBD₄ and its demonstrated ability to achieve highly stereoselective and regioselective deuterium incorporation (e.g., conditional 3α vs. 4α labeling in steroids) make it the preferred reagent for preparing defined isotopologues [REFS-2, REFS-3]. This contrasts with LiAlD₄, which can lead to lower isotopic enrichment in the final product due to exchange, as seen in the 83.9% purity obtained for a deuterated pregnanediol derivative [3]. For metabolic studies requiring high-fidelity tracers, NaBD₄ offers superior isotopic integrity.

High-Throughput Synthesis of Deuterated Alcohol Libraries via Microwave-Assisted Solid-State Reduction

The demonstrated ability to reduce aldehydes and ketones to deuterated alcohols in ca. 1 minute with high yields (62-93%) using microwave irradiation of alumina-doped NaBD₄ provides a compelling case for its use in high-throughput chemistry [4]. This solvent-free method offers significant time savings and reduced waste compared to traditional solution-phase reductions, making it an attractive option for medicinal chemistry and process development.

Catalytic Deuteration of Alkenes for Pharmaceutical and Material Science Applications

The unique reactivity of NaBD₄ in Pd/C-catalyzed systems to cleanly add deuterium across C=C bonds (e.g., conversion of cinnamates to 2,3-dideuterio-arylpropionates) is a transformation that cannot be achieved with NaBH₄ [5]. This makes NaBD₄ an indispensable reagent for any laboratory developing deuterated pharmaceuticals or materials, where precise control over isotopic labeling is critical for optimizing drug properties or material performance.

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